2-Benzoyl-3-nitrobenzoic acid 2-Benzoyl-3-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 7335-60-6
VCID: VC14274970
InChI: InChI=1S/C14H9NO5/c16-13(9-5-2-1-3-6-9)12-10(14(17)18)7-4-8-11(12)15(19)20/h1-8H,(H,17,18)
SMILES:
Molecular Formula: C14H9NO5
Molecular Weight: 271.22 g/mol

2-Benzoyl-3-nitrobenzoic acid

CAS No.: 7335-60-6

Cat. No.: VC14274970

Molecular Formula: C14H9NO5

Molecular Weight: 271.22 g/mol

* For research use only. Not for human or veterinary use.

2-Benzoyl-3-nitrobenzoic acid - 7335-60-6

Specification

CAS No. 7335-60-6
Molecular Formula C14H9NO5
Molecular Weight 271.22 g/mol
IUPAC Name 2-benzoyl-3-nitrobenzoic acid
Standard InChI InChI=1S/C14H9NO5/c16-13(9-5-2-1-3-6-9)12-10(14(17)18)7-4-8-11(12)15(19)20/h1-8H,(H,17,18)
Standard InChI Key VQCAQTNPROLAJK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O

Introduction

Chemical Structure and Electronic Effects

The molecular formula of 2-benzoyl-3-nitrobenzoic acid is C₁₄H₉NO₅, with a molar mass of 271.23 g/mol. The aromatic ring hosts three electron-withdrawing groups: the carboxylic acid at C1, the benzoyl group at C2, and the nitro group at C3. This arrangement creates a highly electron-deficient aromatic system, significantly influencing its acidity and reactivity.

Resonance and Inductive Effects

Predicted Acidity:
The combined electron-withdrawing effects suggest a pKₐ value lower than that of benzoic acid (pKₐ = 4.2). For comparison:

  • 2-Nitrobenzoic acid: pKₐ = 2.3

  • 3-Nitrobenzoic acid: pKₐ = 3.5

  • 2-Benzoyl-3-nitrobenzoic acid: Estimated pKₐ ≈ 1.8–2.5 (extrapolated from analogous systems).

Synthesis Strategies

Nitration of 2-Benzoylbenzoic Acid

A plausible route involves the nitration of 2-benzoylbenzoic acid. The nitration regiochemistry is governed by the directing effects of existing substituents:

  • Benzoyl Group: Strongly deactivating and meta-directing.

  • Carboxylic Acid: Deactivating and ortho/para-directing.

In mixed-directing systems, the nitro group typically enters the position with the highest electron density. Computational modeling predicts nitration at C3 due to the benzoyl group’s dominant meta-directing influence .

Experimental Protocol (Hypothetical):

  • Dissolve 2-benzoylbenzoic acid in concentrated sulfuric acid (H₂SO₄) at 0–5°C.

  • Slowly add fuming nitric acid (HNO₃) to maintain a molar ratio of 1:1.2 (substrate:HNO₃).

  • Stir for 4–6 hours, then quench with ice water.

  • Isolate the product via vacuum filtration and recrystallize from ethanol/water.

Challenges:

  • Competing nitration at C4 or C6 due to the carboxylic acid’s ortho/para-directing effects.

  • Side reactions such as decarboxylation at elevated temperatures (>180°C) .

Physical Properties (Estimated)

PropertyValueBasis for Estimation
Melting Point215–230°CHigher than 3-nitrobenzoic acid (142°C) due to increased molecular symmetry and intermolecular H-bonding.
Solubility in Water0.05–0.1 g/100 mL (25°C)Lower than 3-nitrobenzoic acid (0.24 g/100 mL) due to hydrophobic benzoyl group.
Solubility in Methanol15–20 g/100 mL (25°C)Comparable to 2-nitrobenzoic acid (42.72 g/100 mL at 10°C) , adjusted for benzoyl hydrophobicity.
Density1.55–1.65 g/cm³Similar to 4-nitrobenzoic acid (1.61 g/cm³) .

Chemical Reactivity

Decarboxylation

At temperatures >200°C, 2-benzoyl-3-nitrobenzoic acid likely undergoes decarboxylation to yield 2-benzoyl-3-nitrobenzene:
C14H9NO5C13H9NO3+CO2\text{C}_{14}\text{H}_9\text{NO}_5 \rightarrow \text{C}_{13}\text{H}_9\text{NO}_3 + \text{CO}_2 \uparrow
This reaction parallels the behavior of 2-nitrobenzoic acid, which decarboxylates at 180°C .

Reduction of the Nitro Group

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Sn/HCl) converts the nitro group to an amine, producing 3-amino-2-benzoylbenzoic acid:
C14H9NO5H2/Pd-CC14H11NO3\text{C}_{14}\text{H}_9\text{NO}_5 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C}_{14}\text{H}_{11}\text{NO}_3
This product could serve as a precursor for azo dyes or pharmaceutical intermediates.

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol) under acidic catalysis to form esters:
C14H9NO5+CH3OHH2SO4C15H11NO5+H2O\text{C}_{14}\text{H}_9\text{NO}_5 + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{15}\text{H}_{11}\text{NO}_5 + \text{H}_2\text{O}
Ester derivatives improve solubility in organic solvents for further synthetic applications.

Industrial and Research Applications

Pharmaceutical Intermediate

The nitro and benzoyl groups are versatile handles for constructing complex molecules. For example:

  • Anticancer Agents: Nitroaromatics are prodrugs activated by nitroreductases in hypoxic tumor environments .

  • Antibiotics: Benzoyl derivatives are common in β-lactam antibiotic side chains.

Polymer Chemistry

As a di-functional monomer, 2-benzoyl-3-nitrobenzoic acid could participate in polycondensation reactions to form high-performance polymers with thermal stability.

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